molecular formula C12H16N4 B1469061 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1342074-21-8

3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1469061
CAS No.: 1342074-21-8
M. Wt: 216.28 g/mol
InChI Key: DBROZJIAHFAWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS: 1342074-21-8) is a heterocyclic compound with the molecular formula C₁₂H₁₆N₄ and a molecular weight of 216.28 g/mol . The structure features a pyrrolidine ring at the 2-position and an ethyl group at the 3-position of the imidazo[4,5-b]pyridine core. Its pyrrolidine substituent introduces a cyclic amine moiety, which may influence solubility, hydrogen-bonding capacity, and receptor interactions compared to other analogs.

Properties

IUPAC Name

3-ethyl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-16-11(9-5-7-13-8-9)15-10-4-3-6-14-12(10)16/h3-4,6,9,13H,2,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBROZJIAHFAWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1N=CC=C2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or activating enzymatic activity. Additionally, the imidazo[4,5-b]pyridine core can interact with nucleic acids, affecting processes such as DNA replication and transcription.

Molecular Mechanism

At the molecular level, 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can activate or inhibit gene expression by interacting with transcription factors or DNA. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine in laboratory settings are essential for evaluating its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time. Prolonged exposure to 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These findings highlight the importance of monitoring the compound’s effects over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression. At higher doses, 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can induce toxic or adverse effects, including cellular damage and organ toxicity. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine, affecting its bioavailability and distribution within the body.

Subcellular Localization

The subcellular localization of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.

Biological Activity

Overview

3-Ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including an imidazo[4,5-b]pyridine core and a pyrrolidinyl substituent, suggest various applications in biological systems, particularly in drug development and therapeutic interventions.

  • IUPAC Name : 3-Ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
  • Molecular Formula : C12H16N4
  • CAS Number : 1890635-91-2
  • Molecular Weight : 216.29 g/mol

The biological activity of this compound is primarily attributed to its capacity to interact with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit various enzymatic activities by binding to the active sites of these proteins, thereby modulating their functions. For instance, compounds with similar structures have demonstrated inhibitory effects on Aurora kinases, which are critical in cell cycle regulation and are implicated in cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine. For example:

  • Cell Line Studies : In vitro evaluations against breast cancer cell lines (MDA-MB-231 and MCF-7) showed that related compounds significantly decreased cell viability at concentrations as low as 6.25 µM . The mechanism involves targeting specific membrane proteins associated with cancer progression, such as 5-HT6 and mGluR2 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, making it a candidate for developing new antibacterial agents. The structure of the compound allows for interactions that disrupt bacterial cell functions.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2-Ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-c]pyridineImidazo[4,5-c]pyridineModerate anticancer activity
2-Ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-d]pyridineImidazo[4,5-d]pyridineAntimicrobial properties
2-Ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-e]pyridineImidazo[4,5-e]pyridineHigh selectivity for Aurora-A kinase

This table illustrates that while related compounds share structural similarities, their biological activities can vary significantly depending on minor structural changes.

Case Studies

  • Inhibition of Aurora Kinases : A study focused on imidazo[4,5-b]pyridine derivatives demonstrated their ability to selectively inhibit Aurora-A kinase over Aurora-B/C. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader kinase inhibition .
  • Anticancer Drug Development : Research has indicated that compounds similar to 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine could serve as scaffolds for designing novel anticancer agents. Their ability to induce apoptosis in cancer cells while sparing normal cells highlights their therapeutic potential .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 3-Ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine exhibit anticancer properties. Studies have shown that imidazo[4,5-b]pyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that certain derivatives displayed significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Research has indicated that imidazo[4,5-b]pyridine derivatives can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems. A case study highlighted the effectiveness of these compounds in improving memory and learning in animal models of Alzheimer's disease .

Antimicrobial Activity

Additionally, 3-Ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine has been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesEvaluated the cytotoxic effects on cancer cell linesSignificant inhibition of cell proliferation; potential for drug development
Neuroprotective Effects AssessmentTested in animal models of Alzheimer's diseaseImproved cognitive function; protection against neurodegeneration
Antimicrobial Activity EvaluationAssessed against multiple bacterial strainsDemonstrated effective antibacterial properties

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazo[4,5-b]pyridine scaffold is versatile, with substituents at the 2-, 3-, and 6-positions significantly altering biological activity. Below is a comparative analysis of key derivatives:

Compound Substituents Key Features Biological Activity Reference
3-Ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine 2-position: Pyrrolidin-3-yl; 3-position: Ethyl Cyclic amine enhances solubility; moderate lipophilicity Research chemical (limited activity data)
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives 2-position: Pyridin-3-yl; 3-position: Triazolylmethyl Aromatic and triazole groups improve π-π stacking and metal coordination Antibacterial, antifungal
6-Chloro-2-(1,3-dimethylpyrazol-4-yl)-7-(pyrazinylmethyl)piperazinyl analog 2-position: Pyrazolyl; 6-position: Cl; 7-position: Piperazinyl-pyrazine Halogen and bulky substituents enhance kinase binding Kinase inhibition (e.g., PAK4)
2,3-Diaryl-3H-imidazo[4,5-b]pyridines 2- and 3-positions: Aryl groups (e.g., phenyl, substituted phenyl) Diaryl pharmacophore mimics COX inhibitors; planar structure aids intercalation Anticancer (IC₅₀: 10–50 μM), anti-inflammatory
6-Bromo-2-(furan-2-yl)-3-benzyl analog 2-position: Furan; 3-position: Benzyl; 6-position: Br Halogen increases lipophilicity; benzyl enhances membrane permeability Fungicidal, structural studies
5-Chloro-3-isopropyl-2-methyl analog 2-position: Methyl; 3-position: Isopropyl; 5-position: Cl Steric hindrance from isopropyl; Cl enhances electronic interactions Kinase inhibition, preclinical studies

Pharmacological and Biochemical Insights

  • Kinase Inhibitors: Compounds with pyrazolyl (e.g., 27g ) or isoxazolyl groups (e.g., 21c ) exhibit nanomolar potency against kinases like PAK4 and MLK3.
  • Anticancer Activity : Diaryl derivatives (e.g., 2,3-diphenyl analogs ) show moderate cytotoxicity (IC₅₀: 10–50 μM) against K562 and MCF-7 cells, attributed to COX-1/2 inhibition . The absence of aryl groups in the target compound suggests divergent mechanisms.
  • Antimicrobial Activity : Pyridin-3-yl and triazolylmethyl derivatives (e.g., 5a–k ) demonstrate broad-spectrum activity against E. coli and C. albicans (MIC: 8–32 μg/mL), outperforming gentamicin in some cases . The pyrrolidine group’s basicity may limit membrane penetration compared to these analogs.
  • Structural Modifications : Halogenation at the 6-position (e.g., Br, Cl) improves metabolic stability and binding affinity in kinase inhibitors , while the ethyl group in the target compound may prioritize solubility over potency.

Preparation Methods

General Synthetic Strategy

The synthesis of imidazo[4,5-b]pyridine derivatives, including the target compound, typically follows these key steps:

  • Construction of the imidazo[4,5-b]pyridine core via cyclization of suitable pyridine and imidazole precursors.
  • Introduction of substituents such as the ethyl group and pyrrolidin-3-yl moiety through nucleophilic substitution or cross-coupling reactions.
  • Functional group transformations to install amino or other functionalities necessary for subsequent modifications.

Core Formation and Initial Functionalization

A common approach to forming the imidazo[4,5-b]pyridine scaffold involves the condensation of substituted 2-aminopyridines with aldehydes or isocyanides under acidic catalysis, followed by cyclization:

  • A mixture of substituted pyridin-2-amine and pyridine-2-carbaldehyde is reacted with an isocyanide (e.g., 2-isocyano-2,4,4-trimethylpentane) in methanol with p-toluenesulfonic acid as catalyst at elevated temperature (around 70 °C) for 12 hours. This yields substituted imidazo[1,2-a]pyridine intermediates.
  • Subsequent deprotection or functional group adjustments are performed using acid treatments (e.g., HCl in dioxane) at room temperature to yield amine-functionalized imidazo[1,2-a]pyridines.

Though this method is described for imidazo[1,2-a]pyridines, similar cyclization strategies apply to imidazo[4,5-b]pyridines with appropriate positional isomers of the starting materials.

Ethyl Group Installation

The ethyl group at position 3 of the imidazo[4,5-b]pyridine ring is typically introduced via alkylation or through the choice of starting materials:

  • Alkylation of the imidazo ring nitrogen or carbon centers using ethyl halides under basic conditions.
  • Alternatively, the ethyl substituent can be incorporated by using ethyl-substituted pyridine precursors during the initial cyclization step.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Suzuki coupling are widely used to functionalize the imidazo[4,5-b]pyridine core, especially for introducing aryl or heteroaryl substituents:

  • For example, Suzuki coupling of halogenated imidazo[4,5-b]pyridine intermediates with boronic acids or esters in the presence of Pd catalysts (Pd2(dba)3), phosphine ligands (XantPhos), and bases (t-BuONa) in toluene at 110 °C for 12 h has been demonstrated.
  • This method allows for diverse substitution patterns, potentially including the pyrrolidin-3-yl group if suitably functionalized boronic acid derivatives are used.

Reduction and Functional Group Transformations

Reduction of nitro groups or other functionalities on the pyridine ring is often required:

  • Sodium dithionite (Na2S2O4) reduction of nitro-substituted pyridine intermediates in the presence of aldehydes or amines can be used to form amino derivatives, which are key intermediates for ring closure or further modification.
  • Borane-dimethyl sulfide (BH3-Me2S) in tetrahydrofuran (THF) at 0–60 °C is employed for reducing amides or other functional groups to amines.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Intermediate Reference
1 Cyclization Substituted pyridin-2-amine + pyridine-2-carbaldehyde + isocyanide, MeOH, TosOH, 70 °C, 12 h Imidazo[1,2-a]pyridine intermediate
2 Acid Treatment HCl/dioxane in MeOH, 20 °C, 12 h Amino-imidazo intermediate
3 Nucleophilic Substitution Halogenated intermediate + pyrrolidin-3-yl derivative + base, 45 °C, 18 h Pyrrolidin-3-yl substituted product
4 Amide Coupling Acid + amine + EDCI, pyridine, 25 °C, 12 h Amide-linked pyrrolidinyl derivative
5 Suzuki Cross-Coupling Aryl halide + boronic acid, Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h Functionalized imidazo[4,5-b]pyridine derivatives
6 Reduction Na2S2O4 or BH3-Me2S, THF, 0–80 °C Amino or reduced intermediates

Detailed Research Findings

  • The preparation of the imidazo[4,5-b]pyridine core is often adapted from methods used for related imidazo[1,2-a]pyridines, with modifications in starting materials and conditions to achieve the desired substitution pattern.
  • The nucleophilic displacement of halogen substituents by pyrrolidin-3-yl groups proceeds efficiently under mild heating with sterically hindered bases, yielding good purity and moderate to good yields (~61% reported for related compounds).
  • Suzuki cross-coupling reactions provide versatile access to diverse derivatives, enabling fine-tuning of biological activity through substituent variation.
  • Reduction steps using sodium dithionite or borane reagents are critical for converting nitro groups to amino groups, which serve as handles for further functionalization or cyclization.
  • Purification methods include silica gel chromatography and preparative HPLC to isolate the desired compounds in high purity.

Q & A

Q. What are the common synthetic routes for 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine?

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between pyridine-2,3-diamine analogs and carbonyl-containing reagents. For example:

  • Phase-transfer catalysis (PTC): Reacting substituted pyridine diamines with aldehydes (e.g., benzaldehyde) under PTC conditions using solvents like DMF and catalysts such as p-toluenesulfonic acid .
  • Multistep functionalization: Introducing pyrrolidine substituents may require post-synthetic modifications, such as alkylation or click chemistry (e.g., 1,3-dipolar cycloaddition with azides) to attach the pyrrolidin-3-yl group .
  • Microwave-assisted synthesis: Pd/Cu co-catalyzed direct alkenylation at the C-2 position can enhance reaction efficiency for generating structurally diverse analogs .

Q. How is the molecular structure of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine confirmed experimentally?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (XRD): Resolves bond lengths, angles, and dihedral angles (e.g., planar imidazo[4,5-b]pyridine core with deviations in substituent orientations) .
  • NMR spectroscopy: 1^1H and 13^{13}C NMR identify proton environments and carbon connectivity, particularly for distinguishing ethyl and pyrrolidine substituents .
  • Mass spectrometry: High-resolution MS validates molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the kinase inhibitory activity of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives?

Key methodological considerations:

  • Biochemical assays: Measure IC50_{50} values against target kinases (e.g., Akt1, Aurora kinases) using fluorescence polarization or ATP-binding competition assays .
  • Cocrystallization studies: Resolve inhibitor-kinase complexes (e.g., unphosphorylated Akt1 at 2.25 Å resolution) to identify binding interactions, such as hydrophobic cleft occlusion or hydrogen bonding .
  • In vivo pharmacodynamics: Monitor downstream effector inhibition (e.g., PRAS40, p70S6) in xenograft models via Western blotting after oral dosing .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for imidazo[4,5-b]pyridine analogs?

Contradictions often arise from substituent effects or assay variability. Mitigation approaches include:

  • Systematic SAR profiling: Compare analogs with controlled variations (e.g., ethyl vs. phenyl substituents) using standardized assays (Table 1) .
  • Biophysical validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities independently of enzymatic activity .
  • Meta-analysis: Cross-reference data from diverse biological targets (e.g., COX-2 inhibition vs. 5-HT6 receptor modulation) to identify scaffold-specific trends .

Table 1. Representative SAR Data for Imidazo[4,5-b]pyridine Derivatives

Substituent PositionBiological Activity (IC50_{50}/Kd_d)Key InteractionReference
2-Phenyl, 3-EthylAkt1 inhibition (Kd_d = 7.5 nM)Hydrophobic cleft occlusion
2-Pyrrolidin-3-yl5-HT6 receptor (Ki_i = 6 nM)Partial inverse agonism
6-Bromo, 2-FuranAnticancer (MV4-11 xenograft)FLT3-ITD inhibition

Q. How can researchers optimize the metabolic stability and blood-brain barrier (BBB) permeability of imidazo[4,5-b]pyridine-based therapeutics?

  • Cytochrome P450 profiling: Assess metabolic stability in liver microsomes and identify susceptible sites for deuteration or fluorination .
  • LogP adjustments: Introduce polar groups (e.g., piperazinyl) to balance lipophilicity while retaining BBB penetration (e.g., 5-HT6 ligands with LogP ~2.5) .
  • In silico modeling: Predict BBB permeability via P-glycoprotein substrate potential using tools like SwissADME .

Methodological Considerations

  • Data contradiction analysis: Cross-validate enzymatic IC50_{50} values with cellular assays (e.g., FLT3-ITD inhibition in MV4-11 cells vs. recombinant kinase assays) .
  • Crystallography software: Use SHELX for refinement (e.g., SHELXL for small-molecule XRD; SHELXE for experimental phasing in macromolecular complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.